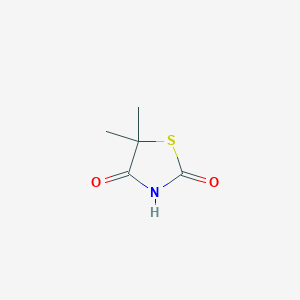

5,5-Dimethyl-1,3-thiazolidine-2,4-dione

Vue d'ensemble

Description

5,5-Dimethyl-1,3-thiazolidine-2,4-dione , also known by its IUPAC name, is a heterocyclic compound with the molecular formula C₅H₇NO₂S . It is a white crystalline powder and has a molecular weight of 145.18 g/mol . This compound belongs to the class of thiazolidine-2,4-diones .

Molecular Structure Analysis

The molecular structure of 5,5-dimethyl-1,3-thiazolidine-2,4-dione consists of a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The thiazolidine ring confers unique properties to this compound. Researchers have characterized its structure using techniques such as ¹H-NMR , IR spectroscopy , and mass spectrometry .

Applications De Recherche Scientifique

Antimicrobial Activity

Thiazolidine derivatives have been shown to possess significant antimicrobial properties. For instance, a study published in BMC Chemistry highlighted the activity of certain compounds against E. coli and S. typhi, with MIC values of 19.2 µM and 18.5-18.6 µM respectively .

Antidiabetic Potential

Research has indicated that thiazolidinedione derivatives can act as partial activators of PPAR-γ, which is a receptor involved in glucose metabolism. This suggests a potential use in mitigating the adverse effects associated with current antidiabetic drugs .

Antioxidant Properties

A series of thiazolidine-2,4-dione molecules were synthesized and evaluated for their antioxidant potential using DPPH free radical scavenging assay, with ascorbic acid as a reference drug .

Anticancer Activity

The same series of thiazolidine-2,4-dione molecules were also assessed for their anticancer potential, although specific results were not detailed in the search snippet .

Pharmacological Activity

Thiazolidines and their derivatives have been summarized for their pharmacological activities, which include various biological applications due to their structural versatility .

Biological Applications

Another study discussed the synthesis and biological applications of Thiazolidinone, mentioning a compound with significant inhibition zones against various bacterial strains .

Mécanisme D'action

Target of Action

The primary target of 5,5-Dimethyl-1,3-thiazolidine-2,4-dione is the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a major class of insulin sensitizers and plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation .

Mode of Action

5,5-Dimethyl-1,3-thiazolidine-2,4-dione exhibits its biological response by stimulating the PPAR-γ receptor . This stimulation leads to exceptional anti-hyperglycemic actions without producing hypoglycemia .

Biochemical Pathways

The compound mediates the formation of UDP-MurNAc-pentapeptide through the stepwise additions of MurC (L-alanine), MurD (D-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or MurE (L-lysine) and MurF (dipeptide D-Ala-D-Ala) to the D-lactoyl group of UDP-N-acetylmuramic acid .

Pharmacokinetics

Thiazolidine derivatives, in general, have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The compound exhibits diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . In antioxidant evaluation studies, one of the analogues of this compound was found to be the most active molecule .

Action Environment

The action, efficacy, and stability of 5,5-Dimethyl-1,3-thiazolidine-2,4-dione can be influenced by various environmental factors. It’s important to note that the compound should be stored at room temperature and users should avoid breathing dust and contact with skin and eyes .

Safety and Hazards

Propriétés

IUPAC Name |

5,5-dimethyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXNEBLQDNYFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536907 | |

| Record name | 5,5-Dimethyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-1,3-thiazolidine-2,4-dione | |

CAS RN |

3324-15-0 | |

| Record name | 5,5-Dimethyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

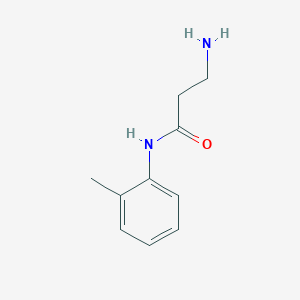

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)